3-Ethyl-5-fluoro-2-methylaniline
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Overview
Description
3-Ethyl-5-fluoro-2-methylaniline is an organic compound with the molecular formula C9H12FN It is a derivative of aniline, where the amino group is substituted with ethyl, fluoro, and methyl groups at different positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-fluoro-2-methylaniline can be achieved through several methods:
Nitration and Reduction: One common method involves the nitration of a precursor compound, followed by reduction to introduce the amino group.
Direct Substitution: Another method is the direct nucleophilic substitution of haloarenes at high temperatures.
Palladium-Catalyzed Amination: This method involves the use of palladium catalysts to facilitate the amination of aryl halides.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and reduction processes, utilizing specialized equipment to ensure safety and efficiency. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-fluoro-2-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert nitro groups back to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as aluminum chloride are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various halogenated compounds.
Scientific Research Applications
3-Ethyl-5-fluoro-2-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Ethyl-5-fluoro-2-methylaniline exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact mechanism depends on the context in which the compound is used, such as its role in enzyme inhibition or activation .
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-2-fluoro-5-methylaniline
- 5-Fluoro-2-methylaniline
- 3-Fluoro-2-methylaniline
Uniqueness
3-Ethyl-5-fluoro-2-methylaniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C9H12FN |
---|---|
Molecular Weight |
153.20 g/mol |
IUPAC Name |
3-ethyl-5-fluoro-2-methylaniline |
InChI |
InChI=1S/C9H12FN/c1-3-7-4-8(10)5-9(11)6(7)2/h4-5H,3,11H2,1-2H3 |
InChI Key |
OYLUEFBPFSMQOF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC(=C1)F)N)C |
Origin of Product |
United States |
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